Superior Thermal Stability
1-Nitro-2-carboxyanthraquinone exhibits a melting point of 288 °C (with decomposition), which is 17 °C higher than its direct synthetic precursor 1-nitro-2-methylanthraquinone (270–271 °C) [1] and approximately 55 °C higher than the unsubstituted 1-nitroanthraquinone (232.5–233.5 °C) . This elevated thermal stability is attributed to the electron-withdrawing and hydrogen-bonding capacity of the 2-carboxyl group, which stabilizes the crystal lattice. In high-temperature dye condensation reactions (e.g., oxadiazole ring closure in nitrobenzene at 170–205 °C) [2], this thermal margin reduces the risk of premature decomposition and improves process robustness.
| Evidence Dimension | Melting point (decomposition temperature) |
|---|---|
| Target Compound Data | 288 °C (decomposition) |
| Comparator Or Baseline | 1-Nitro-2-methylanthraquinone: 270–271 °C; 1-Nitroanthraquinone: 232.5–233.5 °C |
| Quantified Difference | +17 °C vs. 1-nitro-2-methyl analog; +55 °C vs. 1-nitroanthraquinone |
| Conditions | Capillary melting point determination; crystalline solid |
Why This Matters
Higher thermal stability permits harsher reaction conditions (elevated temperature, extended duration) without substrate degradation, directly translating to wider synthetic latitude in industrial dye manufacturing.
- [1] Chemical Book. (2026). 9,10-Dihydro-1-nitro-9,10-dioxo-2-anthracenecarboxylic acid – Physico-chemical Properties (mp 288 °C dec.). Retrieved from https://www.chemicalbook.in View Source
- [2] Ciba-Geigy AG. (1949). Compounds of the oxdiazole series. US Patent US2464831A (oxadiazole ring closure at 170–205 °C). Retrieved from https://patents.google.com/patent/US2464831A/en View Source
